molecular formula C21H18O4 B14699673 3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL CAS No. 14344-86-6

3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL

Cat. No.: B14699673
CAS No.: 14344-86-6
M. Wt: 334.4 g/mol
InChI Key: WVJGITJYLPKKGF-UHFFFAOYSA-N
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Description

3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL is a substituted xanthene derivative characterized by a tricyclic aromatic core (xanthene) with methoxy groups at positions 3 and 6, a phenyl group at position 9, and a hydroxyl group at the central carbon (C9). While direct structural data for this compound are absent in the provided evidence, its properties can be inferred from structurally related analogs. Xanthene derivatives are widely studied for their photophysical properties, biological activities, and applications in materials science .

Key inferred features:

  • Molecular formula: Likely C₂₁H₁₈O₄ (based on substitution patterns of analogs like 9-(4-methoxyphenyl)-9H-xanthen-9-ol, C₂₁H₁₈O₃ ).
  • Functional groups: Methoxy (-OCH₃), phenyl (C₆H₅), and hydroxyl (-OH) groups.
  • Synthetic routes: Likely synthesized via reduction of a xanthone precursor (e.g., LiAlH₄ reduction, as seen in 9H-xanthen-9-ol synthesis ).

Properties

CAS No.

14344-86-6

Molecular Formula

C21H18O4

Molecular Weight

334.4 g/mol

IUPAC Name

3,6-dimethoxy-9-phenylxanthen-9-ol

InChI

InChI=1S/C21H18O4/c1-23-15-8-10-17-19(12-15)25-20-13-16(24-2)9-11-18(20)21(17,22)14-6-4-3-5-7-14/h3-13,22H,1-2H3

InChI Key

WVJGITJYLPKKGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)OC)(C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL typically involves the cyclization of 2-phenoxybenzophenone in the presence of an acid catalyst and an excess of aluminum chloride. This reaction pathway has been studied using density functional theory to understand the formation of xanthydrol motifs .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to hydroquinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the xanthene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized xanthene derivatives.

Scientific Research Applications

3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to modulate biological processes, such as enzyme inhibition and receptor binding. Specific pathways and targets depend on the context of its application, such as its role as an acetylcholinesterase inhibitor in neurological studies .

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications Reference
This compound C₂₁H₁₈O₄ (inferred) 340.37 (calc.) 3,6-OCH₃; 9-C₆H₅; 9-OH Hypothesized photoluminescence, bioactivity
3,6-Dimethoxy-9H-xanthen-9-one C₁₅H₁₂O₄ 256.25 3,6-OCH₃; 9-ketone Synthetic intermediate for fluorescein derivatives; anticancer research
9-(4-Methoxyphenyl)-9H-xanthen-9-ol C₂₁H₁₈O₃ 318.35 9-(4-OCH₃-C₆H₄); 9-OH Forms clathrates with aromatic guests; thermal stability studied
1-Methoxy-9-(2-methoxy-6-phenoxyphenyl)-9H-xanthen-9-ol C₂₇H₂₂O₅ 426.47 1-OCH₃; 9-(2-OCH₃-6-OPh-C₆H₃); 9-OH Higher molecular weight; complex substitution pattern
3-Methoxyxanthen-9-one C₁₄H₁₀O₃ 226.23 3-OCH₃; 9-ketone Simpler structure; enzyme inhibition potential

Structural and Functional Differences

Substituent Effects on Reactivity and Stability
  • Methoxy vs.
  • Phenyl Group at C9 : The 9-phenyl substituent increases steric bulk and aromatic π-stacking capacity, which may influence clathrate formation (as seen in 9-(4-methoxyphenyl)-9H-xanthen-9-ol ).

Crystallographic and Thermal Properties

  • Clathrate Formation : 9-(4-methoxyphenyl)-9H-xanthen-9-ol forms isostructural clathrates with aromatic guests (e.g., benzene, xylene), stabilized by O–H···O hydrogen bonding . The target compound’s phenyl group may similarly facilitate host-guest interactions.
  • Thermal Stability: Methoxy-substituted xanthenols exhibit higher thermal stability than hydroxylated analogs due to reduced hydrogen-bonding interactions .

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